molecular formula C7H14N2O3 B1423116 N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide CAS No. 1251518-82-7

N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide

Cat. No.: B1423116
CAS No.: 1251518-82-7
M. Wt: 174.2 g/mol
InChI Key: RZJMGLXVCBZYQF-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol It is known for its unique structure, which includes a tetrahydro-2H-pyran-4-yloxy group attached to an ethanimidamide moiety

Scientific Research Applications

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide typically involves the reaction of hydroxylamine with an appropriate oxan-4-yloxy derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yloxy ketones, while reduction could produce oxan-4-yloxy amines .

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide involves its interaction with specific molecular targets. The hydroxylamine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yloxy group may enhance the compound’s stability and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(oxan-4-yloxy)ethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-hydroxy-2-(oxan-4-yloxy)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-7(9-10)5-12-6-1-3-11-4-2-6/h6,10H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJMGLXVCBZYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1OC/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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